6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane is a synthetic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted aziridine with a methoxy-substituted cyclopropane under acidic or basic conditions to form the spirocyclic structure . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a similar core structure but different substituents.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry for its unique properties.
Uniqueness
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy and phenyl groups can influence its reactivity, solubility, and potential bioactivity, distinguishing it from other spirocyclic compounds.
Properties
IUPAC Name |
6,6-dimethoxy-3-phenyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-16-14(17-2)8-13(9-14)10-15-12(13)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIKVXMKLAHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CNC2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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